molecular formula C16H18FNO4S B2635512 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide CAS No. 2034304-61-3

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2635512
CAS No.: 2034304-61-3
M. Wt: 339.38
InChI Key: KMUPVGKBLJYBRH-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorine atom, a hydroxyethoxy group, a thiophene ring, and a methoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzoic acid, 2-bromoethanol, and thiophene-3-carboxaldehyde.

    Formation of Intermediate: The first step involves the esterification of 3-fluoro-4-methoxybenzoic acid with 2-bromoethanol to form the corresponding ester.

    Substitution Reaction: The ester undergoes a substitution reaction with thiophene-3-carboxaldehyde in the presence of a base to form an intermediate compound.

    Hydrolysis and Amidation: The intermediate is then hydrolyzed to form the carboxylic acid, which is subsequently converted to the amide using an appropriate amine and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or ketones, while reduction of the amide group could produce primary or secondary amines.

Scientific Research Applications

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups can enhance binding affinity and selectivity, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide: Similar structure but with a thiophene-2-yl group instead of thiophene-3-yl.

    3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide: Similar structure but with a chlorine atom instead of fluorine.

    3-fluoro-N-(2-(2-hydroxyethoxy)-2-(furan-3-yl)ethyl)-4-methoxybenzamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The uniqueness of 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the thiophene ring can contribute to electronic and steric effects that influence the compound’s reactivity and interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-21-14-3-2-11(8-13(14)17)16(20)18-9-15(22-6-5-19)12-4-7-23-10-12/h2-4,7-8,10,15,19H,5-6,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUPVGKBLJYBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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